Cas no 2021812-07-5 (4-(3-chlorothiophen-2-yl)methyloxolan-3-ol)

4-(3-chlorothiophen-2-yl)methyloxolan-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-chlorothiophen-2-yl)methyloxolan-3-ol
- EN300-1634690
- 4-[(3-chlorothiophen-2-yl)methyl]oxolan-3-ol
- 2021812-07-5
-
- Inchi: 1S/C9H11ClO2S/c10-7-1-2-13-9(7)3-6-4-12-5-8(6)11/h1-2,6,8,11H,3-5H2
- InChI Key: FFDGZDHNLQTIKL-UHFFFAOYSA-N
- SMILES: ClC1C=CSC=1CC1COCC1O
Computed Properties
- Exact Mass: 218.0168285g/mol
- Monoisotopic Mass: 218.0168285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 57.7Ų
4-(3-chlorothiophen-2-yl)methyloxolan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1634690-500mg |
4-[(3-chlorothiophen-2-yl)methyl]oxolan-3-ol |
2021812-07-5 | 500mg |
$1084.0 | 2023-09-22 | ||
Enamine | EN300-1634690-0.25g |
4-[(3-chlorothiophen-2-yl)methyl]oxolan-3-ol |
2021812-07-5 | 0.25g |
$1300.0 | 2023-06-04 | ||
Enamine | EN300-1634690-5.0g |
4-[(3-chlorothiophen-2-yl)methyl]oxolan-3-ol |
2021812-07-5 | 5g |
$4102.0 | 2023-06-04 | ||
Enamine | EN300-1634690-10.0g |
4-[(3-chlorothiophen-2-yl)methyl]oxolan-3-ol |
2021812-07-5 | 10g |
$6082.0 | 2023-06-04 | ||
Enamine | EN300-1634690-0.1g |
4-[(3-chlorothiophen-2-yl)methyl]oxolan-3-ol |
2021812-07-5 | 0.1g |
$1244.0 | 2023-06-04 | ||
Enamine | EN300-1634690-1000mg |
4-[(3-chlorothiophen-2-yl)methyl]oxolan-3-ol |
2021812-07-5 | 1000mg |
$1129.0 | 2023-09-22 | ||
Enamine | EN300-1634690-100mg |
4-[(3-chlorothiophen-2-yl)methyl]oxolan-3-ol |
2021812-07-5 | 100mg |
$993.0 | 2023-09-22 | ||
Enamine | EN300-1634690-250mg |
4-[(3-chlorothiophen-2-yl)methyl]oxolan-3-ol |
2021812-07-5 | 250mg |
$1038.0 | 2023-09-22 | ||
Enamine | EN300-1634690-50mg |
4-[(3-chlorothiophen-2-yl)methyl]oxolan-3-ol |
2021812-07-5 | 50mg |
$948.0 | 2023-09-22 | ||
Enamine | EN300-1634690-0.05g |
4-[(3-chlorothiophen-2-yl)methyl]oxolan-3-ol |
2021812-07-5 | 0.05g |
$1188.0 | 2023-06-04 |
4-(3-chlorothiophen-2-yl)methyloxolan-3-ol Related Literature
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on 4-(3-chlorothiophen-2-yl)methyloxolan-3-ol
Professional Introduction to Compound with CAS No. 2021812-07-5 and Product Name: 4-(3-chlorothiophen-2-yl)methyloxolan-3-ol
The compound in question, identified by the CAS No. 2021812-07-5, is a meticulously crafted organic molecule with the product name 4-(3-chlorothiophen-2-yl)methyloxolan-3-ol. This compound belongs to the class of heterocyclic derivatives, featuring a unique structural framework that combines a thiophene ring with an oxolane moiety. The presence of a chloro substituent on the thiophene ring and a hydroxymethyl group on the oxolane ring introduces specific electronic and steric properties, making it a subject of significant interest in pharmaceutical and agrochemical research.
In recent years, the field of medicinal chemistry has witnessed a surge in the exploration of thiophene derivatives due to their diverse biological activities. Thiophenes, as core structural units, exhibit remarkable potential in modulating various biological pathways, including enzyme inhibition and receptor binding. The compound 4-(3-chlorothiophen-2-yl)methyloxolan-3-ol is no exception, leveraging the inherent pharmacophoric properties of the thiophene scaffold to interact with biological targets.
The oxolane ring in this molecule introduces additional functional flexibility, allowing for further derivatization and optimization. Oxolanes are known for their stability and ability to form hydrogen bonds, which can enhance binding affinity and selectivity in drug design. The hydroxymethyl group on the oxolane ring further contributes to the compound's solubility and metabolic stability, making it a promising candidate for further development.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have been conducted on 4-(3-chlorothiophen-2-yl)methyloxolan-3-ol, revealing potential interactions with enzymes such as kinases and phosphodiesterases. These enzymes are critical targets in various therapeutic areas, including cancer and inflammatory diseases. The chloro substituent on the thiophene ring is particularly noteworthy, as it can modulate electronic properties and influence binding affinity.
The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic framework efficiently. These synthetic strategies not only enhance scalability but also allow for easy modification of the molecular structure, enabling rapid screening of analogs with improved properties.
In vitro studies have begun to uncover the pharmacological profile of 4-(3-chlorothiophen-2-yl)methyloxolan-3-ol. Initial results suggest that it exhibits moderate activity against certain cancer cell lines, indicating its potential as an anticancer agent. Additionally, preliminary data indicate that this compound may possess anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. These findings are particularly exciting given the growing demand for novel therapeutics targeting chronic inflammatory diseases.
The integration of structure-based drug design principles has been instrumental in optimizing this compound for better efficacy and reduced toxicity. By leveraging high-resolution crystal structures of target proteins, researchers can fine-tune the molecular interactions to maximize therapeutic effects while minimizing off-target side effects. This approach is particularly relevant for compounds like 4-(3-chlorothiophen-2-yl)methyloxolan-3-ol, where subtle modifications can significantly alter biological activity.
Future directions in the research of this compound include exploring its mechanism of action in detail and conducting preclinical studies to evaluate its safety and efficacy in vivo. Animal models will provide valuable insights into how this compound interacts with biological systems at multiple levels, from cellular responses to whole-body dynamics. Such studies are essential for advancing towards clinical trials and eventual therapeutic applications.
The role of computational modeling continues to expand in drug discovery pipelines, offering predictive tools that complement experimental data. Techniques such as molecular dynamics simulations can help elucidate conformational changes and binding dynamics of 4-(3-chlorothiophen-2-yl)methyloxolan-3-ol with biological targets. These simulations provide a deeper understanding of how structural features contribute to biological activity, guiding rational design efforts toward more effective molecules.
In conclusion, the compound identified by CAS No. 2021812-07-5 represents a significant advancement in medicinal chemistry research. Its unique structural features, combined with promising preclinical data, position it as a valuable candidate for further development into novel therapeutic agents. As research progresses, continued exploration of its pharmacological properties will likely uncover new applications in medicine and beyond.
2021812-07-5 (4-(3-chlorothiophen-2-yl)methyloxolan-3-ol) Related Products
- 2171972-08-8(benzyl 2-3-(chlorosulfonyl)propylpyrrolidine-1-carboxylate)
- 2166915-19-9(3-(2-formyl-5-hydroxy-4-methoxyphenyl)prop-2-ynoic acid)
- 885279-08-3(2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde)
- 2034479-67-7(N-({[2,3'-bipyridine]-5-yl}methyl)-4-(morpholin-4-yl)benzamide)
- 1016763-10-2(5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid)
- 1361555-69-2(2-Amino-3-chloro-5-(2,6-dichlorophenyl)pyridine)
- 864926-29-4(6-ethyl 3-methyl 2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate)
- 858646-62-5(3-Methylisoquinoline-7-carboxylic acid)
- 2229446-96-0(methyl 4-amino-4-(1-ethyl-1H-pyrazol-4-yl)butanoate)
- 129885-95-6(Fvbotrdlabqymi-pxbucijwsa-)



